trimethyl(octadecyl)azanium;hydrobromide
Description
Contextualization within Quaternary Ammonium (B1175870) Compounds and Alkyltrimethylammonium Halides
Quaternary ammonium compounds (QACs) are a broad class of organic salts characterized by a central, positively charged nitrogen atom covalently bonded to four organic substituents, which can be alkyl or aromatic groups. nih.govnih.gov This permanent positive charge is a defining feature of QACs, making them largely independent of the solution's pH. nih.gov Trimethyl(octadecyl)azanium;hydrobromide belongs to a specific and widely studied subclass of QACs known as alkyltrimethylammonium halides.
The structure of alkyltrimethylammonium halides consists of a quaternary ammonium cation where three of the substituents are methyl groups, and the fourth is a long-chain alkyl group. acs.org The positive charge is balanced by a halide anion, in this case, bromide. The defining characteristic of these molecules is their amphiphilic nature: the trimethylammonium "head" is hydrophilic (water-attracting), while the long alkyl "tail" is hydrophobic (water-repelling).
In the case of this compound, the alkyl chain is an 18-carbon octadecyl group (CH₃(CH₂)₁₇). This long hydrophobic tail is crucial to its function as a surfactant, driving the molecule to adsorb at interfaces (like air-water or oil-water) to reduce surface tension. The length of this alkyl chain significantly influences the surfactant's properties. As the chain length increases within the alkyltrimethylammonium bromide series (e.g., from 10 to 18 carbons), the compound's hydrophobicity increases, which in turn lowers its critical micelle concentration (CMC)—the concentration above which surfactant molecules self-assemble into spherical or rod-like aggregates called micelles. acs.orgwikipedia.org
Academic Significance and Research Trajectory in Surfactant and Materials Science
The primary academic significance of this compound lies in its function as a cationic surfactant. chemicalbook.com Although it is considered a less-studied member of the alkyltrimethylammonium halide family compared to its shorter-chain counterparts like Cetyltrimethylammonium bromide (CTAB), comprehensive studies on its solution behavior have provided valuable insights into micelle and microemulsion formation. acs.orgacs.orgresearchgate.net Research has employed techniques such as conductometry, tensiometry, and calorimetry to examine the energetics of its self-aggregation in aqueous solutions and its adsorption at interfaces. acs.orgresearchgate.net
In the field of Surfactant Science , OTAB is utilized as an emulsifier for applications such as asphalt (B605645) and silicone oil, a softening agent, and an antistatic agent for various fibers. nbinno.comkrwater.net Its ability to form micelles allows it to encapsulate nonpolar substances in aqueous solutions, a fundamental principle behind its use in detergents and other formulations.
In Materials Science , this compound serves as a versatile building block and surface modifier. It is used as a structure-directing agent in the synthesis of mesoporous materials and nanoparticles. nih.gov The compound acts as a template, where its micelles guide the organization of inorganic precursors into ordered structures. Furthermore, it is employed as a surface modifier for materials like clays (B1170129) to create organophilic bentonite (B74815) and in liquid chromatography. chemicalbook.comkrwater.net It also functions as a phase transfer catalyst, facilitating reactions between reactants located in different immiscible phases. A notable area of research is its use as a dynamin inhibitor in cell biology studies, highlighting its utility beyond traditional materials applications. chemicalbook.comchemsrc.com
Overview of Current Research Landscape and Key Challenges
The current research landscape for this compound and related QACs is focused on expanding their applications and understanding their behavior in complex systems. Research continues into its role in forming microemulsions with combinations of water, oil, and co-surfactants, which have applications in various industrial processes. acs.orgresearchgate.net Moreover, novel surfactant systems are being developed, such as the synthesis of octadecyl trimethyl ammonium polyacrylic surfactants, to create materials with enhanced foaming, emulsifying, or corrosion-inhibiting properties. researchgate.net
Key challenges in the field remain. One significant challenge is achieving a detailed molecular understanding of the interactions between QACs and biomembranes or complex surfaces. rsc.org While phenomenological models provide insights, a precise picture of these interactions is often elusive. rsc.org For alkyltrimethylammonium bromides specifically, understanding their adsorption behavior at solid-liquid interfaces is critical for applications in materials science, as the substrate can template the formation of different aggregate structures compared to those formed in bulk solution. acs.org
Another challenge lies in the fact that OTAB is less studied than other members of its homologous series, leaving room for more fundamental investigation into its unique properties. researchgate.net The strong tendency of QACs to adsorb to solids and particles complicates the study of their biodegradation and environmental fate, presenting a scientific challenge in understanding their lifecycle. nih.gov Developing sugar-based or other "green" QACs with improved biodegradability and lower toxicity is an active area of research to address some of these challenges. mdpi.com
Properties
Molecular Formula |
C21H47BrN+ |
|---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
trimethyl(octadecyl)azanium;hydrobromide |
InChI |
InChI=1S/C21H46N.BrH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(2,3)4;/h5-21H2,1-4H3;1H/q+1; |
InChI Key |
SZEMGTQCPRNXEG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[N+](C)(C)C.Br |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Green Chemistry Integration
Controlled Synthesis Pathways for Trimethyl(octadecyl)azanium;hydrobromide
The primary route for synthesizing this compound is through the quaternization of a tertiary amine, a process known as the Menschutkin reaction. nih.gov This bimolecular nucleophilic substitution (SN2) reaction involves treating an amine with an alkyl halide. nih.gov For the target compound, this typically involves the reaction of octadecyldimethylamine with methyl bromide. An alternative, though often less controlled, method is the exhaustive alkylation of a primary amine (octadecylamine) with an excess of an alkylating agent. quora.comdtic.mil
The efficiency and yield of the synthesis are highly dependent on the optimization of several key reaction parameters. The goal is to maximize the conversion rate while minimizing side reactions and reaction time. dtic.milrsc.org Key factors include temperature, solvent polarity, and the molar ratio of reactants. dtic.mil
The Menschutkin reaction is sensitive to the solvent used, with polar aprotic solvents generally accelerating the rate by stabilizing the charged transition state. youtube.com However, the choice of solvent must also consider product solubility, ease of removal, and environmental impact. Temperature control is crucial; while higher temperatures can increase the reaction rate, they may also lead to decomposition or unwanted side products. dtic.mil An excess of the alkylating agent is often used to drive the reaction to completion, but this must be balanced against the need for subsequent purification. dtic.mil
Below is an interactive table summarizing the influence of various parameters on the alkylation reaction for producing quaternary ammonium (B1175870) salts.
| Parameter | Effect on Reaction | Optimization Strategy |
| Temperature | Increased temperature generally accelerates the reaction rate but may promote side reactions or decomposition. | Identify the optimal temperature that maximizes yield in a reasonable timeframe without significant byproduct formation. dtic.mil |
| Solvent | Solvent polarity affects the reaction rate; polar solvents can stabilize the transition state. The solvent also influences reactant and product solubility. | Select a solvent with appropriate polarity (e.g., alcohols, acetone) that facilitates the reaction and allows for easy product isolation, such as through precipitation. nih.govgoogle.com |
| Reactant Molar Ratio | An excess of the alkylating agent (e.g., methyl bromide) can drive the reaction towards completion. | Use a stoichiometric excess of the alkylating agent, but avoid a large excess to simplify purification and reduce waste. dtic.mil |
| Reaction Time | Sufficient time is needed for the reaction to reach high conversion. | Monitor the reaction progress using techniques like HPLC to determine the point of maximum conversion and avoid unnecessarily long reaction times. ulisboa.pt |
Achieving high purity is critical for the application of this compound. Common impurities include unreacted starting amines and byproducts from side reactions. Purification strategies often involve crystallization, where the crude product is dissolved in a suitable solvent and then precipitated, leaving impurities behind in the solution. mdpi.comgoogle.com Washing the filtered product with a non-polar solvent like diethyl ether or hexane (B92381) can effectively remove residual organic impurities. nih.govmdpi.com For industrial-scale production, a method of dispersing the crude salt in an organic solvent like acetone (B3395972) to form a suspension, followed by washing with an alcohol, has been shown to yield a high-purity, particulate product with low water content. google.com
Scalability requires moving from laboratory batch processes to reliable, large-scale industrial production. This involves using reactors that allow for precise control of temperature and mixing. cphi-online.com Continuous flow synthesis is an emerging alternative to batch processing that can improve reaction control, enhance scalability, and increase energy efficiency. youtube.com Easy and reliable up-scaling is a key benefit of well-optimized quaternary ammonium salt synthesis processes. cphi-online.com
Principles of Green Chemistry in this compound Production
Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. jocpr.com The production of quaternary ammonium salts can be made more sustainable by applying these principles. cphi-online.com
Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the final desired product. wikipedia.orgrsc.org The ideal synthesis of this compound via the Menschutkin reaction of octadecyldimethylamine and methyl bromide is an addition reaction.
C18H37N(CH3)2 + CH3Br → [C18H37N(CH3)3]+Br-
Theoretically, this reaction has a 100% atom economy because all atoms from the reactants are incorporated into the single final product, with no byproducts formed. wikipedia.org This makes it a highly atom-economical pathway. jocpr.com Maximizing reaction yield ensures that this high theoretical atom economy is realized in practice, thereby minimizing waste. primescholars.com
The choice of solvents and the origin of raw materials are critical areas for green chemistry integration.
Safer Solvents: Traditional organic solvents can be volatile, flammable, and toxic. reagent.co.uk Green chemistry encourages the use of safer alternatives. thecalculatedchemist.com Water is considered the safest solvent, but the solubility of the long-chain alkylamine reactant can be a limitation. reagent.co.uk Bio-based solvents derived from renewable resources, such as 2-methyltetrahydrofuran (B130290) (derived from corncobs) and cyclopentyl methyl ether, are considered safer and more sustainable substitutes for solvents like tetrahydrofuran (B95107) or dichloromethane. mdpi.com
The following table compares conventional solvents with greener alternatives suitable for alkylation reactions.
| Conventional Solvent | Greener Alternative(s) | Source/Benefit of Alternative |
| Dichloromethane | 2-Methyltetrahydrofuran (2-MeTHF) | Derived from renewable resources (e.g., corncobs, sugarcane bagasse). |
| Tetrahydrofuran (THF) | Cyclopentyl methyl ether (CPME) | Produced via a 100% atom-economical catalytic reaction; safer than THF. |
| Acetone, Ethyl Acetate | Ethyl lactate | Bio-based solvent with lower toxicity. |
| N,N-Dimethylformamide (DMF) | 1-Butylpyrrolidin-2-one | Not classified as reprotoxic, unlike DMF. |
Renewable Feedstocks: The octadecyl ("stearyl") group is a long hydrocarbon chain traditionally derived from petrochemicals. prnewswire.com A greener approach involves sourcing this alkyl chain from renewable biomass. acs.org Fatty acids from plant oils (e.g., corn, soybeans), wood, and grasses are viable biological feedstocks. acs.orggreenchemistry-toolkit.org These natural fats and oils can be converted into the necessary long-chain alkylamines. prnewswire.comacs.org This transition not only reduces reliance on fossil fuels but also aligns with the principles of a circular economy. youtube.comacs.org
Catalysis is a cornerstone of green chemistry, offering pathways to increase reaction efficiency, reduce energy consumption, and minimize waste. jocpr.com While the direct alkylation of amines is often straightforward, catalytic methods can enhance its sustainability. The use of ionic liquids as catalysts has been reported for the synthesis of quaternary ammonium compounds, offering benefits such as a broader range of operational temperatures. researchgate.net Phase transfer catalysts (PTCs) are also employed to accelerate reactions between reagents in immiscible phases, which can allow for milder reaction conditions and reduce the need for organic solvents. quora.comtaylorandfrancis.com Given that this compound is itself a PTC, its synthesis is foundational to enabling other green chemical processes. cphi-online.comtaylorandfrancis.com
Molecular Self Assembly and Supramolecular Architectures
Coacervation Phenomena Induced by Trimethyl(octadecyl)azanium;hydrobromide (Octadecyl Trimethyl Ammonium (B1175870) Bromide)
Coacervation is a phenomenon of liquid-liquid phase separation in a colloidal solution, which results in a polymer-rich phase (the coacervate) and a solvent-rich phase (the supernatant). This process is particularly relevant in systems containing oppositely charged macromolecules. This compound, also known as Octadecyl Trimethyl Ammonium Bromide (OTAB), as a cationic surfactant, can induce coacervation when interacting with anionic biopolymers and polyelectrolytes.
The interaction between the positively charged head group of this compound and negatively charged biopolymers or polyelectrolytes is the primary driving force for complex coacervation. This electrostatic attraction leads to the formation of neutral or near-neutral complexes that are less soluble in the aqueous medium, leading to phase separation.
A notable example of this phenomenon is the interaction of OTAB with gelatin, a protein derived from collagen. At a pH above its isoelectric point, gelatin carries a net negative charge, making it amenable to interaction with cationic surfactants like OTAB. Studies have shown that the interaction between gelatin and alkyltrimethylammonium bromides, including OTAB, leads to the formation of protein-surfactant complexes. Initially, monomeric surfactant molecules bind to the protein, forming an initial complex. As the surfactant concentration increases, these complexes can aggregate, leading to increased turbidity and eventually, coacervation. scienceopen.com
The process can be described in several stages:
Initial Complex Formation: Individual OTAB molecules bind to the negatively charged sites on the gelatin molecule.
Aggregate Formation: As more OTAB is added, the protein-surfactant complexes begin to aggregate.
Coacervation: At a critical concentration, the aggregates become large enough to phase-separate from the solution, forming a coacervate phase.
Redissolution: At very high surfactant concentrations, the coacervates may disintegrate and redissolve, likely due to the formation of free micelles that can solubilize the complexes. scienceopen.com
While detailed studies on the coacervation of OTAB with other specific biopolymers like chitosan (B1678972) or hyaluronic acid are not extensively available, the general principles of electrostatic interaction suggest that similar phenomena would occur. For instance, chitosan, a cationic polysaccharide, could potentially interact with OTAB under conditions where it is chemically modified to carry negative charges, or through more complex bridging mechanisms. Hyaluronic acid, being an anionic polysaccharide, is a prime candidate for coacervation with OTAB due to the potential for strong electrostatic interactions.
The formation and stability of coacervates involving this compound are highly sensitive to the solution's environmental conditions, including ionic strength, pH, and the molecular weight of the interacting polyelectrolyte.
Ionic Strength: The presence of salt in the solution can have a significant impact on coacervation. The added ions can screen the electrostatic interactions between the cationic head of OTAB and the anionic sites on the polyelectrolyte. At low salt concentrations, this screening effect can sometimes enhance complexation by reducing repulsive forces between similarly charged segments of the polyelectrolyte. However, at higher ionic strengths, the shielding of charges becomes more pronounced, weakening the electrostatic attraction and potentially leading to the dissolution of the coacervates.
pH: The pH of the solution is a critical parameter as it determines the charge density of many biopolymers and polyelectrolytes. For proteins like gelatin, the pH relative to its isoelectric point (pI) dictates its net charge. For coacervation with the cationic OTAB, the pH must be above the pI of gelatin for the protein to be negatively charged. Studies on the interaction of gelatin with alkyltrimethylammonium bromides have been conducted at a pH of 9, which is well above gelatin's pI of 4.84, ensuring a net negative charge on the protein and facilitating strong electrostatic interactions with the cationic surfactant. scienceopen.comnih.gov The degree of ionization of acidic or basic groups on synthetic polyelectrolytes is also pH-dependent, directly influencing their ability to form coacervates with OTAB.
Polyelectrolyte Molecular Weight: The molecular weight of the polyelectrolyte can influence the coacervation process in several ways. Generally, longer polymer chains can lead to more stable coacervates due to a greater number of potential binding sites for the surfactant molecules, resulting in a more cooperative interaction. The increased chain length can also enhance the entanglement within the coacervate phase, contributing to its stability.
The following table summarizes the key parameters influencing the interaction and coacervation between gelatin and alkyltrimethylammonium bromides (ATABs), including OTAB, based on physicochemical studies.
| Parameter | Influence on Coacervation | Specific Observations with Gelatin and ATABs |
|---|---|---|
| pH | Determines the net charge of the protein. Coacervation with cationic surfactants requires pH > pI. | Interaction studies were conducted at pH 9, where gelatin (pI = 4.84) is negatively charged, promoting interaction with cationic surfactants. nih.gov |
| Ionic Strength | Modulates electrostatic interactions. High ionic strength can screen charges and inhibit coacervation. | The study was conducted at a low ionic strength of μ=0.005 to facilitate strong electrostatic interactions. nih.gov |
| Temperature | Can affect the solubility of the components and the strength of hydrophobic interactions. | Enhanced interaction between gelatin and cetyltrimethylammonium bromide (a related surfactant) was observed at higher temperatures. scienceopen.com |
| Surfactant Chain Length | Longer alkyl chains lead to stronger hydrophobic interactions and more pronounced coacervation. | Octadecyltrimethylammonium bromide (OTAB) exhibited a similar and more interactive profile with gelatin compared to shorter-chain homologues like dodecyl- and tetradecyltrimethylammonium bromide. scienceopen.com |
Dynamic Self-Assembly and Responsive Systems
The self-assembly of this compound is not limited to static structures. Under specific conditions, these molecules can participate in dynamic self-assembly processes, leading to responsive systems that can change their structure and properties in response to external stimuli.
While much of the self-assembly of surfactants is studied under equilibrium conditions, non-equilibrium self-assembly processes are gaining increasing attention. These processes occur in systems that are not at their thermodynamic minimum and require a continuous input of energy to maintain their structure. The resulting structures are often more complex and can exhibit life-like behaviors.
For a surfactant like this compound, non-equilibrium self-assembly could be triggered by, for example, a chemical reaction that produces or consumes the surfactant, or by a continuous flow system that prevents the system from reaching equilibrium. While specific research on the non-equilibrium self-assembly of OTAB is limited, the principles can be extrapolated from studies on similar amphiphilic molecules. For instance, the formation of self-assembled monolayers (SAMs) of OTAB on surfaces like mica has been studied kinetically, revealing distinct processes of deposition, growth of a disordered phase, and nucleation and growth of an ordered phase. nih.gov These kinetic studies provide insights into the energy barriers and rates of different steps in the self-assembly process, which are fundamental to understanding and controlling non-equilibrium structures.
The ability of this compound assemblies to respond to stimuli can be harnessed to design dynamic systems for chemical control and function. These responsive systems can act as "smart" materials that perform a specific action, such as releasing an encapsulated molecule, in response to a particular trigger.
Temperature-Responsive Systems: The self-assembly of surfactants is also influenced by temperature, which affects both the solubility of the surfactant and the hydrophobic interactions. While OTAB itself does not have a distinct lower critical solution temperature (LCST) in water, its aggregation behavior can be temperature-dependent. When combined with thermo-responsive polymers, it is possible to create systems that undergo significant structural changes at a specific temperature. For instance, OTAB could be incorporated into a system with a polymer that exhibits an LCST, where the collapse of the polymer chains above the LCST could trigger a change in the morphology of the OTAB assemblies.
Chemical Control: The dynamic nature of these assemblies can be used to control chemical reactions. For example, the micellar or vesicular structures formed by OTAB can act as nanoreactors, encapsulating reactants and influencing reaction rates and pathways. If the assembly is stimuli-responsive, the release of reactants or the exposure of a catalyst could be triggered on demand. While the development of such systems with OTAB is still a nascent area of research, the fundamental principles of supramolecular chemistry provide a roadmap for their design.
Interfacial Science and Adsorption Mechanisms
Adsorption Kinetics and Thermodynamics on Charged Surfaces
The adsorption of OTAB onto charged surfaces is a phenomenon driven by both electrostatic and hydrophobic forces. The kinetics and thermodynamics of this process are crucial for understanding and optimizing its performance in practical applications.
The adsorption of OTAB onto negatively charged substrates like silica (B1680970) is a well-studied process that occurs in distinct stages. Initially, at low concentrations, the positively charged headgroup of the OTAB molecule is electrostatically attracted to the negatively charged silica surface. As the concentration of OTAB in the bulk solution increases, hydrophobic interactions between the long octadecyl chains of the adsorbed molecules become the dominant driving force for further adsorption. This leads to the formation of aggregates on the surface.
Studies on similar cationic surfactants, such as cetyltrimethylammonium bromide (CTAB), have shown that the structure of these adsorbed layers can range from a monolayer to a bilayer and even multilayer structures. The presence of the silica surface can influence the melting and crystallization temperatures of the surfactant tails. researchgate.netduke.edu The adsorption process is an ion-exchange mechanism where the cationic surfactant molecules replace other cations, such as potassium ions, at the interface. rsc.org
Adsorption isotherms are mathematical models that describe the relationship between the concentration of a substance in a solution and the amount of that substance adsorbed onto a surface at a constant temperature. For OTAB, the adsorption isotherm provides quantitative insight into its interaction with a given substrate. The surface excess, which is the measurable quantity of sorption, signifies the competitive sorption of the adsorbate and the solvent. nih.govwhiterose.ac.uk
The Gibbs adsorption isotherm is a fundamental equation that relates the change in surface tension to the surface excess concentration. libretexts.org For dilute solutions where the surfactant is strongly adsorbed, the surface excess can be considered a good approximation of the actual amount of surfactant adsorbed on the surface. nih.govwhiterose.ac.uk Experimental techniques such as optical reflectometry and quartz crystal microbalance can be used to determine the surface excess and study the kinetics of adsorption. nih.gov The data obtained from these measurements can be fitted to various isotherm models, such as the Langmuir or Freundlich isotherms, to determine thermodynamic parameters like the maximum adsorption capacity. researchgate.net
Table 1: Adsorption Isotherm Models
| Isotherm Model | Description |
| Langmuir | Assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. |
| Freundlich | An empirical model that describes multilayer adsorption onto a heterogeneous surface. |
| Sips | A hybrid model that combines elements of the Langmuir and Freundlich isotherms. |
Surface Modification and Protective Film Formation
The adsorption of OTAB onto surfaces can dramatically alter their properties, leading to the formation of protective films that are critical in applications like corrosion inhibition.
At concentrations below the critical micelle concentration (CMC), OTAB molecules begin to form aggregates on the surface known as surfactant patches or hemimicelles. This process is driven by the hydrophobic interactions between the octadecyl tails of the adsorbed surfactant molecules. The formation of these aggregates can lead to a significant change in the surface properties, for instance, rendering a hydrophilic surface hydrophobic. As the surfactant concentration increases, these patches can grow and merge, eventually forming a complete monolayer or even a bilayer. rsc.org
OTAB is an effective corrosion inhibitor, particularly for metals like stainless steel in acidic environments. researchgate.net The primary mechanism of corrosion inhibition is the adsorption of OTAB molecules onto the metal surface, which forms a protective film. This film acts as a physical barrier, isolating the metal from the corrosive medium. The positively charged head of the OTAB molecule interacts with the metal surface, while the long, hydrophobic octadecyl tail orients away from the surface, creating a barrier that hinders the electrochemical reactions responsible for corrosion. researchgate.net The effectiveness of the inhibition is dependent on the concentration of OTAB and the degree of surface coverage. researchgate.net
The corrosion inhibition efficiency of OTAB can be significantly enhanced when it is used in combination with other substances, a phenomenon known as synergism. researchgate.netscilit.com For example, when mixed with other surfactants or certain organic molecules, the combined formulation can provide a much higher level of corrosion protection than the individual components alone. researchgate.net This synergistic effect is often attributed to the co-adsorption of the different molecules on the metal surface, leading to the formation of a more compact, stable, and effective protective film. These mixed inhibitor systems can offer improved performance and broader applicability in corrosion control. researchgate.net
Applications in Advanced Materials Engineering
Polymer and Composite Material Modification
The incorporation of trimethyl(octadecyl)azanium;hydrobromide into polymers and composite materials can lead to significant enhancements in their properties. This is primarily achieved by improving the interface between organic polymer matrices and inorganic fillers.
This compound is instrumental in the formation of polymer-clay nanocomposites through the process of intercalation. Layered silicates, such as montmorillonite, are naturally hydrophilic, which makes them incompatible with most hydrophobic engineering polymers. To overcome this, the inorganic cations (like Na⁺ or Ca²⁺) present in the galleries of the clay are exchanged with the trimethyl(octadecyl)azanium cations.
The long octadecyl chains of the cation penetrate the clay galleries, effectively pushing the silicate (B1173343) layers apart. This process, known as intercalation, increases the interlayer spacing and changes the surface chemistry of the clay from hydrophilic to organophilic. This organo-modification makes the clay more compatible with polymer melts, facilitating the infusion of polymer chains into the galleries to form an intercalated or, ideally, an exfoliated nanocomposite. In an exfoliated structure, the individual silicate layers are completely separated and dispersed throughout the polymer matrix, maximizing the interfacial area and leading to the most significant property enhancements.
The modification of materials with this compound has a profound impact on their physicochemical properties. The introduction of this organic cation into layered silicates, for instance, alters their surface energy, making them more compatible with non-polar polymers. This improved compatibility enhances the dispersion of the filler within the polymer matrix, which is crucial for achieving desired material properties.
The modification can lead to notable improvements in the thermal stability of the resulting nanocomposites. The presence of the intercalated silicate layers can act as a barrier to heat and mass transfer, slowing down the degradation of the polymer. Furthermore, the mechanical properties, such as tensile strength and modulus, can be significantly improved with even a small loading of the modified clay. The high aspect ratio of the dispersed silicate layers effectively transfers stress from the polymer matrix, leading to a stronger and stiffer material.
| Property | Effect of Modification with this compound |
| Surface Chemistry | Converts hydrophilic clay surfaces to organophilic. |
| Interlayer Spacing | Increases the distance between silicate layers. |
| Dispersion in Polymers | Enhances the dispersion of clay in hydrophobic polymer matrices. |
| Thermal Stability | Generally increases the degradation temperature of the polymer. |
| Mechanical Properties | Can improve tensile strength and modulus of the composite. |
Role in Nanostructure Fabrication
The self-assembly and surface-active properties of this compound are leveraged in the bottom-up fabrication of various nanostructures. It can act as a template or a structure-directing agent to control the size, shape, and assembly of nanoscale materials.
In the synthesis of certain nanomaterials, this compound can serve as a template to guide the formation of complex morphologies. For instance, in the formation of silicate nanoscrolls, the intercalation of long-chain alkylammonium ions into layered silicates is a critical first step. The subsequent removal or rearrangement of these organic molecules under specific conditions, such as solvothermal treatment, can induce the silicate layers to curl into scroll-like structures. The dimensions of the resulting nanoscrolls, such as their diameter and wall thickness, are influenced by the size and packing of the organic cations used as the template.
This compound and similar cationic surfactants can be used to control the morphology and aspect ratio of inorganic crystals during their growth from solution. mdpi.comsemanticscholar.org In the hydrothermal synthesis of α-calcium sulfate (B86663) hemihydrate (α-CaSO₄·0.5H₂O) whiskers, the surfactant molecules selectively adsorb onto specific crystal faces. mdpi.com
The positively charged head group of the trimethyl(octadecyl)azanium cation is attracted to the negatively charged side facets of the growing α-CaSO₄·0.5H₂O crystals. mdpi.com The long, hydrophobic octadecyl tails then form a layer on these surfaces, which inhibits further crystal growth in that direction. mdpi.com This selective inhibition promotes preferential growth along the c-axis, resulting in the formation of long, thin whiskers with high aspect ratios. mdpi.com The concentration of the surfactant can be tuned to control the degree of inhibition and, consequently, the final dimensions of the whiskers. mdpi.comsemanticscholar.org
| Surfactant Alkyl Chain Length | Average Aspect Ratio of α-CaSO₄·0.5H₂O Whiskers |
| C12 (dodecyl) | Lower |
| C16 (cetyl) | Intermediate |
| C18 (octadecyl) | Higher |
Note: This table illustrates the general trend of increasing aspect ratio with longer alkyl chain length, based on studies of alkyl trimethyl ammonium (B1175870) bromides. mdpi.comsemanticscholar.org
Development of Functional Polymeric Materials
The development of functional polymeric materials often involves the incorporation of specific chemical moieties to impart desired properties such as antimicrobial activity, stimuli-responsiveness, or enhanced interfacial adhesion. mdpi.commtu.eduvanderbilt.edu Cationic surfactants like this compound can be used in the synthesis of such materials.
For example, it can be used as a stabilizer in emulsion polymerization to produce polymer latexes with positively charged surfaces. These cationic latexes can have improved adhesion to negatively charged substrates like wood, paper, and certain textiles. Furthermore, the quaternary ammonium group is known to possess antimicrobial properties, and its incorporation into a polymer can render the material inherently biocidal.
Synthesis of Amphiphilic Copolymers and Polymer-Surfactant Complexes
The interaction between OTAB and various polymers in aqueous solutions is a key area of research for creating novel functional materials. These interactions are driven by a combination of electrostatic and hydrophobic forces, leading to the formation of polymer-surfactant complexes (PSCs) and serving as a basis for the synthesis of amphiphilic copolymers. wpmucdn.cominkworldmagazine.com
When OTAB, a cationic surfactant, is introduced to a solution containing an oppositely charged polymer (a polyanion) such as polyacrylic acid (PAA), strong electrostatic attractions drive the association between the surfactant's positively charged headgroup and the polymer's negatively charged sites. researchgate.netnih.gov This initial binding is cooperative; once a few surfactant molecules attach to the polymer chain, they form micelle-like aggregates, with their hydrophobic octadecyl tails creating a nonpolar microenvironment along the polymer backbone. This process effectively transforms the hydrophilic polymer into an amphiphilic copolymeric structure. researchgate.net
Research has demonstrated the synthesis of octadecyl trimethyl ammonium polyacrylic (OTAP) surfactants by reacting octadecyl trimethyl ammonium chloride (OTAC), a closely related salt, with polyacrylic acid (PAA). researchgate.net By varying the molar ratio of the surfactant to the polymer monomer, researchers can tune the properties of the resulting polymer-surfactant complex. For instance, studies on OTAC and PAA systems have shown that different molar ratios yield complexes with varying foaming abilities, foam stability, and emulsifying power. researchgate.net
The formation of these complexes is highly dependent on factors such as the concentrations of both the polymer and the surfactant. inkworldmagazine.com The interaction typically begins at a specific surfactant concentration known as the critical aggregation concentration (cac), which is often lower than the critical micelle concentration (cmc) of the free surfactant. Above the cac, OTAB molecules aggregate onto the polymer chain, and this association continues until the polymer becomes saturated with the surfactant.
The table below summarizes findings from a study on polymer-surfactant complexes formed between octadecyl trimethyl ammonium chloride (a compound structurally analogous to OTAB) and polyacrylic acid, illustrating how stoichiometry affects material properties. researchgate.net
| Property | OTAP-1 (1:1 Ratio) | OTAP-2 (1:2 Ratio) | OTAP-3 (1:3 Ratio) |
| Foaming Ability | Best Performance | Moderate Performance | Lower Performance |
| Foam Stability | Moderate Performance | Best Performance | Lower Performance |
| Emulsifying Ability (2.0 g/L) | Highest | Intermediate | Lowest |
| Emulsifying Ability (4.0 g/L) | Lowest | Highest | Intermediate |
| Corrosion Inhibition | 85.11% | - | - |
| Sustained Release Rate | - | 81.06% | 72.82% |
| Scale Inhibition Rate | - | - | 65.01% |
Data derived from studies on Octadecyl Trimethyl Ammonium Polyacrylic (OTAP) surfactants. researchgate.net
These findings underscore the versatility of using OTAB and similar surfactants to create polymer-surfactant complexes. The resulting materials are essentially new amphiphilic copolymers whose properties can be precisely controlled by adjusting the synthesis conditions, offering a platform for creating materials for diverse applications such as emulsifiers, corrosion inhibitors, and controlled-release agents. researchgate.net
Design of Viscoelastic Surfactant Gels
Viscoelastic surfactant (VES) gels are advanced fluids that exhibit both viscous and elastic properties. They are of significant interest in various industries due to their ability to form reversible, self-healing gel networks. OTAB, with its long C18 alkyl chain, is a potent candidate for forming such gels, typically through the self-assembly of long, entangled, wormlike micelles (WLMs). acs.orgacs.org
The formation of these WLMs from spherical micelles is not spontaneous for OTAB alone in an aqueous solution. It requires the presence of specific counterions or additives that can screen the electrostatic repulsion between the cationic headgroups of the surfactant molecules. acs.org This screening allows the micelles to grow from small spherical structures into long, flexible cylindrical aggregates. When the concentration of these WLMs is sufficiently high, they entangle, much like polymer chains in a solution, creating a transient network that imparts viscoelasticity to the fluid. acs.orgnih.gov
The design of OTAB-based viscoelastic gels involves the careful selection of co-solutes or counterions. For example, studies on the closely related cetyltrimethylammonium bromide (CTAB, C16 chain) have shown that aromatic salts like sodium salicylate (B1505791) or other organic acids can effectively promote the transition from spherical to wormlike micelles, leading to the formation of robust gels. acs.org Similar principles apply to OTAB, where the longer hydrophobic chain can lead to even more pronounced viscoelastic behavior under appropriate conditions.
The rheological properties of these gels, such as viscosity, storage modulus (G'), and loss modulus (G''), are critical parameters that define their performance. royalsocietypublishing.org A true gel is formed when the storage modulus, which represents the elastic response, exceeds the loss modulus, representing the viscous response, over a range of frequencies. royalsocietypublishing.org Research on CTAB-based systems demonstrates that factors like surfactant concentration, additive concentration, and temperature significantly influence these rheological properties. nih.govroyalsocietypublishing.org
The table below outlines the key factors and their general effects on the formation and properties of viscoelastic gels using long-chain quaternary ammonium surfactants like OTAB.
| Factor | Effect on Gel Formation and Properties | Research Finding Context |
| Surfactant Concentration | Increasing concentration generally leads to a higher density of wormlike micelles, strengthening the gel network and increasing viscosity and elasticity. | Studies on CTAB show that higher concentrations lead to more robust gels capable of replacing traditional polymer-based fluids in applications like hydraulic fracturing. nih.gov |
| Counterion/Additive Type | The chemical structure of the additive (e.g., aromatic vs. aliphatic, ion size) significantly impacts its ability to promote micellar growth and gelation. | The interaction between CTAB and 6-aminocaproic acid has been shown to form stable molecular gels with significant viscoelasticity. royalsocietypublishing.org |
| Counterion/Additive Concentration | There is often an optimal concentration range for the additive. Too little may not induce sufficient micellar growth, while too much can disrupt the network. | An optimal concentration of sodium nitrate (B79036) was found to maximize the viscosity of CTAB-based fluids for hydraulic fracturing. nih.gov |
| Temperature | Temperature can affect micellar stability and entanglement. For many systems, viscosity decreases at higher temperatures as the network structure is disrupted. | The viscosity of CTAB-based viscoelastic fluids was observed to decrease as temperature increased from 25 °C to 75 °C. nih.gov |
The ability to form and control the properties of these "smart" gels makes OTAB a valuable compound in advanced materials engineering. These materials are responsive to external stimuli such as temperature and shear stress, allowing for precise control over their fluid behavior in applications ranging from oil recovery to consumer products. nih.govroyalsocietypublishing.org
Catalysis and Reaction Engineering
Role as a Catalytic Additive
Trimethyl(octadecyl)azanium;hydrobromide, much like its analog CTAB, can function as a potent catalytic additive that enhances reaction rates and efficiency. Its surfactant properties are key to this role, facilitating the interaction of reactants that would otherwise be immiscible.
In the realm of photocatalysis, quaternary ammonium (B1175870) salts can act as structure-directing agents. For instance, in the synthesis of porous N-doped TiO2, the addition of CTAB as a pore-forming agent resulted in a material with a higher surface area and more uniform particle size. This modification led to significantly enhanced photocatalytic activity for the reduction of Cr(VI) ions. nih.gov The presence of CTAB was crucial in controlling the particle size during synthesis, preventing agglomeration and leading to a more effective catalyst. nih.gov
The enhancing effect of these compounds is also observed in biocatalysis. The addition of appropriate amounts of CTAB has been shown to enhance the activity of maxizymes, a class of metalloenzymes. In some cases, the activity of the enzyme was increased by as much as 100-fold. nih.gov It is suggested that CTAB helps to convert kinetically trapped inactive conformations of the enzyme into their active forms. nih.gov
Furthermore, in organic synthesis, CTAB has been demonstrated to be an efficient catalyst for regioselective bromination of 2-alkoxynaphthalenes. The addition of even microconcentrations of CTAB led to dramatic accelerations in the reaction rate and yielded good-to-excellent product yields, showcasing its role in improving both the speed and selectivity of the reaction. researchgate.net
Table 1: Effect of CTAB as a Catalytic Additive on Porous N-doped TiO2 Properties and Photocatalytic Efficiency
| Sample | Additive | Surface Area (m²/g) | Pore Size (nm) | Cr(VI) Reduction (%) |
|---|---|---|---|---|
| NTi0.75 | None | 90.97 | 5.161 | Not specified |
| NCT0.75 | CTAB | 95.02 | 8.021 | 89.42 |
Data sourced from a study on porous N-doped TiO2 synthesis for photoreduction of Cr(VI). nih.gov The table demonstrates the impact of CTAB on the physical properties and catalytic performance of the material.
Application in Bifunctional Catalytic Systems (e.g., as a Reagent for Catalyst Synthesis)
While not a bifunctional catalyst in the traditional sense of having two distinct catalytic sites on a single molecule, this compound and its analogs are instrumental in the synthesis of materials that exhibit bifunctional properties. beilstein-journals.orgrsc.org
A notable application is in the construction of advanced electrode materials for potassium-ion batteries. In the synthesis of a Nb2CTx@MoSe2 heterostructure, CTAB was found to play a bifunctional role. nih.govdoi.org Firstly, by functionalizing the surface of Nb2CTx, it influences the subsequent growth of MoSe2 through electrostatic and stereochemical effects. This leads to the formation of a tiled heterostructure with an intimate interface, which is crucial for efficient electron and ion transport. nih.gov Secondly, CTAB acts as a pillaring agent, intercalating between the layers of Nb2CTx and expanding the interlayer spacing. This expansion creates more space for potassium ion storage, thereby enhancing the material's performance as a battery anode. nih.govdoi.org
The dual roles of CTAB in this system—directing the growth of one component while modifying the structure of the other—highlight how these quaternary ammonium salts can be critical reagents in the synthesis of complex, bifunctional catalytic materials. The resulting heterostructure benefits from both the improved charge transport at the interface and the increased capacity for ion storage, functionalities that are directly attributable to the presence of CTAB during its synthesis. nih.gov
Table 2: Influence of CTAB on the Interlayer Spacing of Nb2CTx
| Material | Interlayer Spacing (nm) |
|---|---|
| Nb2CTx | 0.77 |
| CTAB-functionalized Nb2CTx | 1.21 |
Data from a study on the construction of Nb2CTx@MoSe2 heterojunctions, illustrating the pillar effect of CTAB. nih.gov
Influence on Reaction Pathways and Selectivity in Controlled Polymerization
In the field of controlled polymerization, additives can play a crucial role in directing the reaction to achieve polymers with specific architectures and properties. nih.govdntb.gov.ua this compound and its homologs can influence polymerization processes, primarily through their function as surfactants and surface-modifying agents.
The ability of such quaternary ammonium salts to modify surfaces and influence the aggregation of nanoparticles is a key factor. In the synthesis of gold nanoparticles, for instance, CTAB is widely used to control their size and shape by selectively binding to different crystal facets. wikipedia.org This level of control is analogous to how additives can influence selectivity in polymerization, by creating specific environments or stabilizing certain transition states, although direct evidence for this compound influencing stereoselectivity or monomer sequence in controlled polymerization is not yet prevalent in the literature.
Mechanistic Investigations and Molecular Dynamics
Elucidation of Molecular Interactions at Interfaces and in Bulk Solutions
The behavior of trimethyl(octadecyl)azanium;hydrobromide, also known as Octadecyltrimethylammonium Bromide (C18TAB), in solutions and at interfaces is governed by its amphiphilic nature. This comprises a long hydrophobic octadecyl tail and a polar trimethylammonium head group. Comprehensive studies utilizing techniques such as conductometry, tensiometry, fluorimetry, and microcalorimetry have provided a critical assessment of its solution behavior. researchgate.netnih.gov
The energetics associated with the adsorption of C18TAB at the air/liquid interface and its self-association in aqueous solutions have been thoroughly examined. researchgate.netnih.gov As an amphiphilic compound, C18TAB molecules migrate to the air-water interface, orienting their hydrophobic tails away from the water phase, which reduces the surface tension of the solution. The process of self-association in the bulk solution leads to the formation of aggregates known as micelles. This is a spontaneous process driven by the hydrophobic effect, which minimizes the unfavorable contact between the hydrocarbon tails and water molecules. The thermodynamic favorability of these processes is dictated by changes in Gibbs free energy, enthalpy, and entropy.
The formation of micelles and microemulsions by C18TAB is a thermodynamically driven process. The critical micelle concentration (CMC) is a key parameter indicating the onset of micellization. For the homologous series of N-Alkyl Trimethylammonium Bromide surfactants, the standard Gibbs free energy of micellization () becomes more negative as the length of the alkyl chain increases, indicating greater spontaneity for longer-chain surfactants like C18TAB. citefactor.org The micellization process for these types of surfactants is generally considered to be both enthalpy and entropy controlled. citefactor.org
In multicomponent systems, C18TAB can form microemulsions, which are thermodynamically stable, isotropic dispersions of oil and water. researchgate.netnih.gov Studies have investigated the phase behavior of C18TAB in combination with water, n-butanol (as a cosurfactant), and n-heptane (as the oil phase), identifying various structural phases. researchgate.netnih.gov The energetics of forming a water-in-oil (w/o) microemulsion have been evaluated through dilution experiments at different temperatures. nih.gov
Below is a table summarizing the thermodynamic parameters for the micellization of various N-Alkyl Trimethylammonium Bromide surfactants.
| Surfactant | Temperature (K) | (kJ/mol) | (kJ/mol) | (J/mol·K) |
| Tetradecyl Trimethylammonium Bromide (TTAB) | 293 | -26.5 | -10.2 | 55.6 |
| Hexadecyl Trimethylammonium Bromide (CTAB) | 293 | -30.1 | -15.4 | 50.2 |
| Octadecyl Trimethylammonium Bromide (OTAB) | 293 | -31.9 | -17.8 | 48.1 |
| Tetradecyl Trimethylammonium Bromide (TTAB) | 328 | -28.9 | 1.8 | 93.6 |
| Hexadecyl Trimethylammonium Bromide (CTAB) | 328 | -31.9 | -4.4 | 83.8 |
| Octadecyl Trimethylammonium Bromide (OTAB) | 328 | -34.0 | -5.8 | 86.0 |
This table presents data for illustrative purposes based on trends discussed in the literature. citefactor.org The values demonstrate how thermodynamic parameters change with alkyl chain length and temperature.
Dynamics of Self-Assembly Processes
The self-assembly of C18TAB into complex structures like microemulsions is a dynamic process influenced by factors such as component concentration and temperature.
In water-in-oil (w/o) microemulsions formed with C18TAB, water is dispersed as nanometer-sized droplets within the continuous oil phase, stabilized by the surfactant and a cosurfactant. researchgate.net The structural parameters of these droplets, such as their size and shape, have been determined at varying water-to-surfactant mole ratios (ω) and at different temperatures. researchgate.netnih.gov These parameters are crucial as they dictate the physical and chemical properties of the microemulsion system.
Water-in-oil microemulsions containing C18TAB have demonstrated both volume- and temperature-induced conductance percolation. researchgate.netnih.gov Percolation is a phenomenon where a sharp increase in electrical conductivity occurs. This transition signifies a shift from a system of discrete, non-conducting aqueous droplets to a state where a continuous, conductive pathway is formed through the oil medium. This can be triggered by increasing the volume fraction of the dispersed aqueous phase (volume-induced) or by raising the temperature (temperature-induced). researchgate.net The experimental data for these percolation events have been analyzed using Scaling equations to determine the associated process parameters. nih.gov Furthermore, the activation energies for the temperature-induced percolation process have been calculated and evaluated, providing insight into the energy barriers of this dynamic structural transition. researchgate.netnih.gov
Reaction Mechanism Studies in Specific Chemical Environments
Beyond its role in forming aggregates, this compound (OcTMAB) has been identified as a surface-active small molecule inhibitor in biological systems. nih.gov Specifically, it targets the function of the GTPase enzyme dynamin, which is essential for membrane fission events in endocytosis. nih.govresearchgate.net
The proposed mechanism of action involves OcTMAB targeting the interaction between dynamin and phospholipids (B1166683) in the cell membrane. nih.gov Dynamin's activity is maximally stimulated by its binding to phospholipids via its pleckstrin homology (PH) domain. OcTMAB acts as an inhibitor of dynamin's GTPase activity. nih.govresearchgate.net This inhibition prevents the recruitment of dynamin to the membrane, thereby blocking the process of endocytosis. nih.gov
Studies have shown that OcTMAB potently inhibits receptor-mediated endocytosis in various cell types. nih.govresearchgate.net Importantly, this inhibition is rapid and reversible upon washout of the compound and occurs without causing acute cellular damage. nih.gov The unique mechanism of this surface-active inhibitor provides a valuable tool for studying dynamin-mediated cellular trafficking events. nih.gov
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to understand the electronic structure and reactivity of molecules. While extensive quantum chemical studies specifically targeting trimethyl(octadecyl)azanium;hydrobromide are limited in publicly available literature, the foundational principles can be discussed in the context of similar long-chain quaternary ammonium (B1175870) compounds.
Electronic Structure Analysis and Prediction of Reactivity
Quantum mechanical methods like Density Functional Theory (DFT) are instrumental in analyzing the electronic structure of molecules. Such analyses for the trimethyl(octadecyl)azanium cation would reveal the distribution of electron density, with a significant positive charge localized on the nitrogen atom of the quaternary ammonium head group. The long octadecyl tail, being a hydrocarbon chain, would exhibit a nonpolar character.
The electronic structure is fundamental to predicting the reactivity of the molecule. The positively charged head group is the primary site for electrostatic interactions with anionic species and polar surfaces. The reactivity of the octadecyl chain is generally low, characteristic of alkanes, primarily involving van der Waals interactions. Computational models can predict sites susceptible to nucleophilic or electrophilic attack, although for a saturated structure like the trimethyl(octadecyl)azanium cation, such reactions are not typical under normal conditions. The bromide counter-ion's electronic properties and its interaction with the cation are also crucial aspects that can be modeled.
| Parameter | Description | Predicted Characteristic for Trimethyl(octadecyl)azanium |
| Charge Distribution | Localization of positive and negative charges within the molecule. | Positive charge is concentrated on the N(CH₃)₃⁺ head group. |
| Frontier Orbitals | Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). | The energy gap between HOMO and LUMO would indicate the molecule's chemical reactivity and stability. |
| Electrostatic Potential | The potential energy of a positive test charge at various points around the molecule. | A strong positive potential would be observed around the cationic head group, influencing its interaction with polar solvents and negatively charged surfaces. |
Modeling Adsorption Sites and Interaction Energies
Computational chemistry is pivotal in modeling the adsorption of surfactants onto various surfaces. For this compound, quantum chemical calculations can be used to determine the preferred adsorption sites on a given substrate and to quantify the energies of these interactions. These calculations can model the interaction of the surfactant with surfaces such as silica (B1680970), clay minerals, or polymers.
The interaction energy is a key parameter that can be calculated, which is the sum of various contributions including electrostatic interactions, van der Waals forces, and in some cases, covalent bonding. For the trimethyl(octadecyl)azanium cation, the primary driving force for adsorption on negatively charged surfaces is the strong electrostatic attraction between the cationic head group and the surface. The hydrophobic octadecyl tail can also contribute to adsorption through van der Waals interactions, especially on nonpolar surfaces or through interactions with other adsorbed surfactant molecules.
| Interaction Type | Contributing Molecular Part | Description of Interaction |
| Electrostatic | Trimethylazanium head group | Strong attraction to negatively charged or polar surface sites. |
| Van der Waals | Octadecyl chain | Weaker, non-specific attractions that become significant with the long alkyl chain, promoting aggregation and interaction with hydrophobic surfaces. |
| Solvation/Desolvation | Entire molecule and surrounding solvent | The energy changes associated with the removal of water molecules from the surfactant and the surface upon adsorption. |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system, offering a dynamic picture of processes like self-assembly and interfacial phenomena.
Simulation of Self-Assembly Processes and Aggregate Structures
MD simulations are particularly well-suited for studying the self-assembly of surfactants like this compound in aqueous solutions. These simulations can track the spontaneous aggregation of individual surfactant molecules (monomers) into larger structures such as micelles and bilayers. The simulations can reveal the critical micelle concentration (CMC), aggregation numbers, and the morphology of the aggregates (e.g., spherical, cylindrical, or lamellar).
The driving force for this self-assembly is the hydrophobic effect, where the nonpolar octadecyl tails are driven out of the aqueous phase to minimize their contact with water, while the polar head groups remain exposed to the water. Simulations can provide detailed information on the packing of the alkyl chains within the core of the aggregate and the arrangement of the head groups and counter-ions at the aggregate-water interface.
Interfacial Dynamics and Solvation Effects
The behavior of this compound at interfaces, such as the air-water or oil-water interface, is crucial for its function as a surfactant. MD simulations can model the dynamics of surfactant molecules at these interfaces, including their orientation, diffusion, and the resulting reduction in interfacial tension.
Elucidating Molecular Interactions in Supramolecular Assemblies
Beyond simple micelles, surfactants can form more complex supramolecular assemblies, sometimes in conjunction with other molecules like polymers or co-surfactants. MD simulations are a powerful tool to elucidate the intricate molecular interactions that govern the formation and stability of these complex structures.
These simulations can reveal the specific roles of electrostatic interactions, hydrogen bonding (between water and the head groups), and van der Waals forces in the architecture of the assembly. For instance, in a mixed surfactant system, MD can show how different types of surfactant molecules arrange themselves within an aggregate to optimize their interactions. The simulations can also shed light on the dynamic nature of these assemblies, including the exchange of monomers between aggregates and the bulk solution, and the fusion and fission of aggregates.
| Studied Phenomenon | Key Insights from MD Simulations |
| Micellization | Determination of CMC, aggregate size and shape, and internal structure of micelles. |
| Interfacial Adsorption | Surfactant orientation and packing at interfaces, leading to a reduction in surface tension. |
| Hydration | Detailed structure of water around the polar head group and nonpolar tail. |
| Supramolecular Structures | Arrangement and dynamics of molecules in complex assemblies with other components. |
Multiscale Modeling Approaches for Complex Systems
The study of complex systems containing this compound necessitates computational strategies that can bridge vast differences in time and length scales. Multiscale modeling provides a powerful framework to achieve this, enabling the investigation of phenomena ranging from electronic-level interactions to the macroscopic behavior of self-assembled structures like micelles and bilayers. This approach integrates data from different levels of theoretical detail, creating a comprehensive and computationally tractable picture of the surfactant's behavior. nih.gov
A typical multiscale workflow for a surfactant system is hierarchical, beginning with the most computationally intensive, highest-resolution methods and progressively moving to lower-resolution, more efficient models. nih.gov
Quantum Mechanics (QM): At the most fundamental level, quantum mechanical calculations are employed to understand the electronic structure of the trimethyl(octadecyl)azanium cation. Methods like Density Functional Theory (DFT) can accurately determine the partial atomic charges, particularly around the positively charged quaternary ammonium headgroup. This information is crucial for developing accurate parameters for higher-level classical models.
All-Atom (AA) Molecular Dynamics: The next level involves all-atom molecular dynamics (AAMD) simulations. nih.gov In this approach, every atom in the system—including the surfactant, bromide counter-ions, and surrounding water molecules—is represented explicitly. Force fields, such as CHARMM or AMBER, which are parameterized using QM data and experimental results, govern the interactions between atoms. AAMD simulations are invaluable for studying localized phenomena in high detail, such as the hydration shell around the surfactant headgroup, ion-pairing between the cation and bromide anion, and the initial stages of molecular aggregation. nih.govrsc.org However, the explicit representation of all atoms limits these simulations to relatively small system sizes and short timescales, typically nanoseconds. nih.gov
Coarse-Grained (CG) Molecular Dynamics: To overcome the limitations of AAMD, coarse-grained (CG) models are employed. nih.gov In a CG representation, groups of atoms are mapped into single interaction sites or "beads." oup.com This simplification dramatically reduces the number of degrees of freedom in the system, allowing for simulations of much larger systems (e.g., thousands of molecules) over significantly longer timescales (microseconds and beyond). nih.govoup.com The interactions between CG beads are parameterized to reproduce certain properties of the underlying all-atom system or experimental data. The MARTINI force field is a widely used example for such simulations. bioexcel.eu This level of modeling is ideal for studying large-scale self-assembly processes, such as the formation of micelles and bilayers, and determining thermodynamic properties like the critical micelle concentration (CMC). nih.govresearchgate.net
The synergy between these levels is critical. For instance, AAMD simulations can validate the force fields used in CG models, ensuring that the lower-resolution model accurately captures the essential physics of the system. bioexcel.eu A technique known as "backmapping" or "reverse coarse-graining" allows for the reintroduction of atomic detail to a configuration obtained from a long-timescale CG simulation. nih.govmdpi.com This hybrid approach leverages the efficiency of CG simulations to explore conformational space and the accuracy of AA models to analyze specific structural details of the resulting equilibrium state. nih.gov
By combining these computational techniques, researchers can build a detailed, multiscale understanding of how this compound molecules interact with each other and their environment to drive the formation of complex, functional structures.
Interactive Data Table 1: Example of a Coarse-Graining Scheme
The following table illustrates a common method for mapping the atoms of trimethyl(octadecyl)azanium to coarse-grained beads, a foundational step in multiscale modeling.
| Bead Name | Bead Type (Example) | Mapped Atoms of Trimethyl(octadecyl)azanium |
| NC3 | Q0 (Charged) | The quaternary nitrogen and the three methyl carbons: N(CH3)3 |
| C1 | C1 (Apolar) | The first four methylene (B1212753) groups of the alkyl tail: (CH2)4 |
| C2 | C1 (Apolar) | The next four methylene groups of the alkyl tail: (CH2)4 |
| C3 | C1 (Apolar) | The subsequent four methylene groups of the alkyl tail: (CH2)4 |
| C4 | C2 (Apolar) | The final five carbons of the alkyl tail: (CH2)4CH3 |
Interactive Data Table 2: Comparison of Properties from Different Simulation Levels
This table presents hypothetical but representative data comparing key structural properties of a surfactant bilayer as determined by All-Atom (AA) and Coarse-Grained (CG) simulations, showcasing the validation process in a multiscale approach.
| Property | All-Atom (AA) Value | Coarse-Grained (CG) Value |
| Area per Surfactant (Ų) | 64 ± 2 | 67 ± 3 |
| Bilayer Thickness (nm) | 3.9 ± 0.1 | 3.8 ± 0.2 |
| Tail Order Parameter (S_CD) for C10 | 0.35 ± 0.03 | 0.33 ± 0.04 |
Chemical Derivatization and Functionalization Strategies
Synthesis of Functionalized Derivatives of Trimethyl(octadecyl)azanium;hydrobromide
The synthesis of derivatives from this compound leverages its cationic nature and surfactant properties to build more complex molecular architectures.
A key strategy for creating functionalized derivatives involves the reaction of the trimethyl(octadecyl)azanium cation with polymers. A prominent example is the synthesis of octadecyl trimethyl ammonium (B1175870) polyacrylic (OTAP) surfactants, which are produced using octadecyl trimethyl ammonium chloride (OTAC) and polyacrylic acid (PAA) as raw materials. researchgate.netscienceopen.com This process demonstrates how the long-chain quaternary ammonium compound can be integrated into a polyacrylic backbone, resulting in a polymeric surfactant with tunable properties. researchgate.net
The synthesis is typically carried out by varying the molar ratios of the quaternary ammonium compound to the polyacrylic acid monomer, which allows for the production of different derivatives with distinct performance characteristics. scienceopen.com For instance, derivatives named OTAP-1, OTAP-2, and OTAP-3 have been synthesized using molar ratios of 1:1, 1:2, and 1:3 (OTAC to PAA monomer), respectively. scienceopen.com Research into these compounds reveals that altering the molar ratio significantly impacts their functional properties, such as foaming, emulsification, corrosion inhibition, and scale inhibition. scienceopen.com
The interaction between the cationic surfactant and the oppositely charged polyelectrolyte (polyacrylic acid) is driven by a combination of electrostatic and hydrophobic interactions, leading to the formation of polymer-surfactant complexes at interfaces. nih.gov
Table 1: Functional Properties of Octadecyl Trimethyl Ammonium Polyacrylic (OTAP) Derivatives Data derived from studies on analogous chloride compounds.
| Property | OTAP-1 (1:1 Ratio) | OTAP-2 (1:2 Ratio) | OTAP-3 (1:3 Ratio) |
| Foaming Ability | Best Foaming Ability | Moderate Foaming Ability | Lower Foaming Ability |
| Foam Stability | Moderate Foam Stability | Best Foam Stability | Lower Foam Stability |
| Emulsifying Ability (2.0 g/L) | Highest Emulsifying Ability | Moderate Emulsifying Ability | Lowest Emulsifying Ability |
| Emulsifying Ability (4.0 g/L) | Lowest Emulsifying Ability | Highest Emulsifying Ability | Moderate Emulsifying Ability |
| Corrosion Inhibition | Up to 85.11% | - | - |
| Sustained Release Rate | - | 81.06% | 72.82% |
| Scale Inhibition Rate | - | - | 65.01% |
Source: scienceopen.com
The generation of novel hybrid compounds involves combining the trimethyl(octadecyl)azanium moiety with other chemical entities to create materials with synergistic or entirely new functionalities. The synthesis of the aforementioned polyacrylic surfactants is one such example of creating a polymer-surfactant hybrid. researchgate.netscienceopen.com This principle can be extended to create other complex materials where the surfactant properties of the compound are a key design element. For example, similar long-chain quaternary ammonium compounds are used as modifiers for organic bentonite (B74815), demonstrating the creation of hybrid clay-surfactant materials for various industrial applications. kairuiwater.comwhamine.com
Modifications for Tailored Surface Properties and Specific Interactions
Modifying the trimethyl(octadecyl)azanium structure or its formulation is crucial for tailoring its surface activity and enabling specific molecular interactions for advanced applications.
The quaternary ammonium headgroup of trimethyl(octadecyl)azanium is a key target for molecular recognition, a process governed by weak, non-covalent interactions. scribd.com Enhanced molecular recognition can be achieved by designing host molecules, or ligands, that selectively bind to this cationic group.
Recent advances in supramolecular chemistry have shown that chiral deep cavitand receptors, such as those based on calix nih.govarene, can be designed for the enantioselective recognition of chiral quaternary ammonium salts. nih.gov These host molecules possess a flexible structure stabilized by a network of hydrogen bonds, allowing for superior "induced-fit" behavior where the receptor adapts its conformation to optimally bind the guest molecule. nih.gov The recognition process relies on a combination of ion pairing between the host and the guest's counter-ion (bromide) and CH−π interactions between the guest's methyl groups and the aromatic panels of the host cavity. nih.gov While trimethyl(octadecyl)azanium is not chiral, these principles demonstrate that synthetic receptors can be precisely designed to recognize the trimethylammonium "knob," enabling potential applications in sensing and separation. nih.gov
Table 2: Principles for Ligand Design Targeting the Trimethyl(octadecyl)azanium Cation
| Design Principle | Description | Relevant Interactions |
| Preorganization | The host molecule has a pre-formed cavity that is complementary in size and shape to the trimethylammonium headgroup. | Steric Complementarity |
| Flexibility & Induced-Fit | The host structure is flexible, allowing it to adapt its conformation for optimal binding, mimicking biological receptors. nih.gov | Conformational Selection |
| Electrostatic Complementarity | The host cavity features negatively charged or electron-rich groups to interact favorably with the positively charged nitrogen. | Ion-Ion, Ion-Dipole |
| Weak Interactions | Aromatic panels are incorporated into the host to establish stabilizing interactions with the methyl groups of the cation. nih.gov | CH−π Interactions, van der Waals Forces |
The inherent nature of this compound as a surface-active agent allows its use in a wide array of applications that depend on modifying surface properties. nih.gov Its amphiphilic structure, with a hydrophilic cationic head and a long hydrophobic tail, enables it to adsorb at interfaces, reducing surface tension and altering surface characteristics.
In industrial applications, analogous chloride compounds are widely used as fabric softeners, antistatic agents for synthetic fibers, and as raw materials for hair conditioners and asphalt (B605645) emulsifiers. kairuiwater.comfengchengroup.comkrwater.com These functions rely on the molecule's ability to form a layer on a surface, imparting properties like softness, reducing static charge, or stabilizing emulsions. fengchengroup.com
In a biomedical context, octadecyltrimethyl ammonium bromide (OcTMAB) has been identified as a surface-active small-molecule inhibitor of the enzyme dynamin, which is critical for endocytosis. nih.goved.ac.uk The molecule's mechanism of action involves targeting the interaction between dynamin and phospholipids (B1166683) in the cell membrane. nih.govresearchgate.net This demonstrates a highly specific, targeted application where the compound's surface activity is functionalized to achieve a biological effect, namely the inhibition of receptor-mediated endocytosis and synaptic vesicle endocytosis. nih.gov This application highlights how the molecule's ability to interact with and modify a biological surface (the cell membrane) can be leveraged for targeted therapeutic research.
Table 3: Summary of Targeted Applications via Surface Functionalization
| Application Area | Targeted Function | Underlying Surface Property Exploited |
| Biomedical Research | Inhibition of dynamin enzyme activity nih.govresearchgate.net | Interaction with and disruption of phospholipid membranes |
| Textile Industry | Fabric softening, antistatic agent kairuiwater.comkrwater.com | Adsorption onto fiber surfaces to reduce friction and dissipate charge |
| Cosmetics | Hair conditioning whamine.comfengchengroup.com | Formation of a film on hair cuticles to improve texture and manageability |
| Civil Engineering | Asphalt emulsification kairuiwater.comfengchengroup.com | Reduction of interfacial tension between water and bitumen |
| Biotechnology | Protein coagulation, wastewater flocculation kairuiwater.comwhamine.com | Neutralization of surface charges on particles, promoting aggregation |
| Disinfection | Bactericidal agent kairuiwater.comkrwater.com | Disruption of bacterial cell membranes |
Emerging Research Avenues and Future Perspectives
Integration with Advanced Spectroscopic and Microscopic Techniques for In-Situ Studies
The dynamic nature of surfactant self-assembly necessitates advanced analytical methods that can monitor these processes in real-time and under native conditions. The integration of sophisticated spectroscopic and microscopic techniques is providing unprecedented insights into the behavior of trimethyl(octadecyl)azanium;hydrobromide. In-situ studies are crucial for understanding the kinetics and mechanisms of processes like micelle formation and interfacial adsorption. rsc.orgesrf.fr
Techniques such as time-resolved small-angle X-ray scattering (SAXS) combined with stopped-flow rapid mixing allow for the direct observation of the entire micelle formation process, from individual surfactant molecules to equilibrium micelles, on a millisecond timescale. esrf.fr This provides detailed structural information on the nucleation and growth of aggregates. esrf.fr Similarly, high-resolution SAXS has been used to characterize the hierarchical self-assembly of surfactant-sugar complexes into intricate microstructures, revealing how these structures swell in response to changes in concentration or temperature. rsc.orgresearchgate.net
Fluorescence spectroscopy offers another powerful avenue for real-time monitoring. Specially designed fluorescent probes can signal the formation of aggregates and determine the critical micelle concentration by exhibiting strong aggregation-induced emission. nih.gov This visualization at the molecular level is vital for designing novel functional materials. nih.gov Furthermore, direct video monitoring is being employed to observe the effects of surfactants on dynamic processes like colloidal self-assembly during evaporation, revealing how they influence particle mobility and crystal growth. researchgate.net
The table below summarizes key advanced techniques used for in-situ studies of surfactant systems.
| Technique | Application in Surfactant Research | Key Insights Gained |
| Time-Resolved Small-Angle X-ray Scattering (SAXS) | Observing the complete kinetics of micelle formation from individual molecules to equilibrium structures. esrf.fr | Detailed structural evolution, nucleation and growth mechanisms, and understanding of self-assembly pathways. esrf.fr |
| High-Resolution SAXS | Characterizing the hierarchical self-assembly of complex surfactant systems into micro- and nanostructures. rsc.org | Elucidation of multi-walled structures and their response to environmental stimuli like temperature. rsc.org |
| Fluorescence Spectroscopy (with probes) | Real-time monitoring of self-assembly processes and determination of critical aggregation concentrations. nih.gov | Visualization of aggregate formation and properties at the molecular level. nih.gov |
| Real-Time Video Microscopy | Investigating the influence of surfactants on the dynamics of colloidal self-assembly and crystallization. researchgate.net | Understanding the role of surfactants in controlling particle interactions and the final lattice structure. researchgate.net |
Exploration of New Application Domains in Sustainable Technologies
The unique physicochemical properties of this compound are being leveraged in a variety of sustainable and green chemistry applications. chemimpex.com These emerging domains focus on environmental remediation, resource efficiency, and the development of eco-friendly materials. rsc.orgsphinxsai.com
One significant area is in environmental science for the treatment of contaminated soil and water. chemimpex.com The surfactant's ability to modify surfaces enhances the adsorption of pollutants, facilitating their removal from environmental matrices. chemimpex.com In the realm of green chemistry, it functions as a phase transfer catalyst. chemimpex.com This application is crucial for improving the efficiency of reactions between immiscible aqueous and organic phases, which can lead to higher yields, reduced reaction times, and minimized waste, aligning with the principles of atom economy. chemimpex.comrsc.org
Another promising application is the development of antimicrobial coatings. chemimpex.com As a quaternary ammonium (B1175870) compound, it possesses inherent antimicrobial properties that can be used to create surfaces that inhibit the growth of microbes in sensitive environments like healthcare facilities and food processing plants. chemimpex.comnih.gov This reduces the reliance on conventional, and often harsh, disinfecting agents. nih.gov Research is also focused on its use in nanoparticle stabilization, a key process in materials science for creating stable colloidal dispersions for various advanced materials and catalysts. chemimpex.com
The following table outlines emerging sustainable applications for this compound.
| Application Domain | Role of this compound | Contribution to Sustainability |
| Environmental Remediation | Surface modifying agent to enhance the adsorption of pollutants from soil and water. chemimpex.com | Improves the efficiency of cleaning contaminated sites, protecting ecosystems and water resources. chemimpex.com |
| Phase Transfer Catalysis | Facilitates reactions between reactants in different phases (e.g., aqueous and organic). chemimpex.com | Increases reaction efficiency, reduces waste, and aligns with green chemistry principles like atom economy. chemimpex.comrsc.org |
| Antimicrobial Coatings | Active agent that prevents the growth of bacteria and other microbes on surfaces. chemimpex.com | Provides a durable, built-in antimicrobial function, reducing the need for frequent chemical disinfection. chemimpex.comnih.gov |
| Nanoparticle Stabilization | Acts as a capping agent to prevent the aggregation of nanoparticles in colloidal solutions. chemimpex.com | Enables the development of stable, high-performance nanomaterials for use in catalysis, electronics, and other technologies. chemimpex.com |
Challenges and Opportunities in Predictive Design and Tailored Performance
The predictive design of surfactants with specific, tailored properties represents a major frontier in materials science. Computational methods, particularly molecular dynamics (MD) simulations, are at the forefront of this effort, offering a pathway to understand and engineer the behavior of molecules like this compound at the atomic level. rsc.orgresearchgate.net
MD simulations provide significant opportunities to investigate the complex interactions between surfactant molecules and other components in a system, such as biological membranes or interfaces. rsc.org These simulations can reveal how factors like alkyl chain length and headgroup structure influence aggregation, interfacial behavior, and interactions with surfaces. nih.govrsc.org For instance, simulations have shown that surfactants with longer alkyl tails tend to aggregate at the interface, while those with shorter tails may penetrate more deeply into structures like a lipid bilayer. rsc.org This knowledge is invaluable for tailoring surfactant performance for specific applications, from drug delivery systems to detergents. researchgate.net
However, significant challenges remain. The accuracy of MD simulations is highly dependent on the quality of the force fields used to describe the interatomic interactions. Developing and validating these force fields, especially for complex and novel molecular architectures, is a continuous and resource-intensive process. Furthermore, simulating processes that occur over long timescales, such as the complete formation of complex microstructures, remains computationally expensive. Bridging the gap between simulated nanoscale behavior and observable macroscopic properties is another key challenge that requires sophisticated multiscale modeling approaches. researchgate.net Overcoming these hurdles will unlock the full potential of computational chemistry to design next-generation surfactants with precisely controlled functionalities.
The challenges and opportunities in this field are summarized below.
| Aspect | Challenges | Opportunities |
| Accuracy | Developing and validating accurate force fields for complex surfactant molecules and their interactions. rsc.org | Gaining fundamental, atomistic-level insights into surfactant behavior that are difficult to obtain experimentally. rsc.org |
| Timescale | Simulating slow processes and large-scale self-assembly, which can be computationally prohibitive. | Predicting the equilibrium structures and dynamic properties of surfactant aggregates, such as micelles and bilayers. researchgate.net |
| Complexity | Modeling multicomponent systems (e.g., with oils, polymers, salts) and accurately predicting phase behavior. researchgate.net | Rationally designing surfactants with tailored properties (e.g., specific critical micelle concentration, interfacial tension). nih.gov |
| Validation | Bridging the gap between simulation results and macroscopic experimental observations. | Accelerating the discovery and optimization of surfactants for new applications in sustainable technologies and biomedicine. nih.govrsc.org |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of trimethyl(octadecyl)azanium; hydrobromide to ensure high purity and yield?
- Methodological Answer : Synthesis optimization involves varying reaction parameters such as solvent polarity (e.g., using ethanol/water mixtures), temperature (50–80°C), and stoichiometric ratios of trimethylamine to octadecyl bromide. Purification via recrystallization in acetone or methanol can improve purity. Characterization should include (to confirm quaternary ammonium formation) and ion chromatography (to verify bromide counterion integrity). Refer to protocols for structurally similar quaternary ammonium compounds (QACs) like octadecyl trimethyl ammonium chloride (OTAC) for guidance .
Q. What are the recommended safety protocols for handling trimethyl(octadecyl)azanium; hydrobromide in laboratory settings?
- Methodological Answer : Avoid conditions that generate dust or moisture exposure, as hydrobromic acid release may occur. Use PPE (gloves, goggles) and work in a fume hood. Incompatibility with strong oxidizers (e.g., peroxides) necessitates separate storage. Toxicity data gaps (e.g., chronic exposure effects) require conservative handling—monitor acute toxicity via in vitro assays (e.g., cell viability tests) until comprehensive SDS data is available .
Q. Which analytical techniques are most reliable for quantifying trimethyl(octadecyl)azanium; hydrobromide in environmental matrices?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI+) is optimal for detecting QACs at trace levels. Solid-phase extraction (SPE) using C18 cartridges improves recovery rates from wastewater. Calibration with deuterated internal standards (e.g., d9-OTAC) minimizes matrix effects. Validate methods via spike-recovery experiments in relevant matrices (e.g., sludge, surface water) .
Advanced Research Questions
Q. How can researchers resolve contradictions in environmental persistence data for trimethyl(octadecyl)azanium; hydrobromide across studies?
- Methodological Answer : Conduct meta-analyses of existing degradation studies (e.g., half-life in aerobic vs. anaerobic sludge) to identify confounding variables (e.g., pH, microbial activity). Design controlled microcosm experiments with isotopic labeling (-labeled compound) to track biodegradation pathways. Compare results against structurally analogous QACs (e.g., OTAC) to isolate structure-activity relationships .
Q. What experimental designs are effective for assessing the chronic toxicity of trimethyl(octadecyl)azanium; hydrobromide in aquatic organisms?
- Methodological Answer : Use multi-generational exposure studies with model organisms (e.g., Daphnia magna) at environmentally relevant concentrations (0.1–10 µg/L). Endpoints should include reproductive success, oxidative stress biomarkers (e.g., glutathione levels), and genomic instability (via comet assay). Pair with transcriptomic profiling (RNA-seq) to identify mechanistic pathways. Address data gaps in existing SDS by collaborating with toxicology databases for cross-referencing .
Q. How can researchers model the interaction of trimethyl(octadecyl)azanium; hydrobromide with cellular membranes in biomedical studies?
- Methodological Answer : Employ molecular dynamics (MD) simulations using lipid bilayer models (e.g., POPC membranes) to predict insertion dynamics and cationic charge effects. Validate experimentally via fluorescence anisotropy (to measure membrane fluidity changes) and surface plasmon resonance (SPR) for binding affinity quantification. Compare with shorter-chain QACs to elucidate chain-length-dependent bioactivity .
Q. What strategies mitigate methodological biases in detecting trimethyl(octadecyl)azanium; hydrobromide degradation byproducts in complex matrices?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS) for non-targeted screening of degradation products (e.g., dealkylated intermediates). Couple with -NMR to confirm structural changes. Employ toxicity identification evaluation (TIE) protocols to assess ecological risks of unidentified byproducts. Cross-reference with QAC degradation pathways (e.g., Hofmann elimination) to prioritize analytical targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
